molecular formula C22H17BrN2O4 B11551886 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate

4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B11551886
M. Wt: 453.3 g/mol
InChI Key: KCYMAXBQRGFRMG-ZVHZXABRSA-N
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Description

4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic compound that features a bromine atom, a hydrazone group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-((E)-{[hydroxy(phenyl)acetyl]hydrazono}methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydrazone group allows for versatile modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H17BrN2O4/c23-18-11-12-19(29-22(28)16-9-5-2-6-10-16)17(13-18)14-24-25-21(27)20(26)15-7-3-1-4-8-15/h1-14,20,26H,(H,25,27)/b24-14+

InChI Key

KCYMAXBQRGFRMG-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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